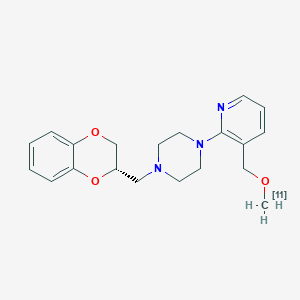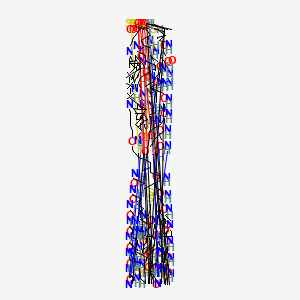
Unii-835UH424TU
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BLZ-100, also known as tozuleristide, is a tumor-targeting optical imaging agent. It is composed of a peptide called chlorotoxin, which is derived from scorpion venom, conjugated to a near-infrared fluorophore called indocyanine green. This compound is designed to provide real-time, high-resolution visualization of cancer cells during surgery, potentially enabling more effective removal of cancerous tissue while sparing healthy tissue .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BLZ-100 involves the conjugation of chlorotoxin to indocyanine green. Chlorotoxin is a peptide that can be synthesized using solid-phase peptide synthesis. Indocyanine green is a commercially available fluorophore. The conjugation process typically involves the activation of carboxyl groups on indocyanine green, followed by coupling with the amino groups on chlorotoxin under mild conditions to form a stable peptide-fluorophore conjugate .
Industrial Production Methods: Industrial production of BLZ-100 would involve large-scale solid-phase peptide synthesis for chlorotoxin, followed by purification and conjugation with indocyanine green. The process would require stringent quality control measures to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: BLZ-100 primarily undergoes conjugation reactions during its synthesis. The peptide and fluorophore components are linked through amide bond formation. This compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions:
Reagents: Chlorotoxin, indocyanine green, coupling agents (e.g., carbodiimides).
Conditions: Mild aqueous conditions, pH control to facilitate amide bond formation.
Major Products: The major product of the synthesis is the BLZ-100 conjugate, which is a stable peptide-fluorophore complex .
Wissenschaftliche Forschungsanwendungen
BLZ-100 has a wide range of applications in scientific research, particularly in the fields of oncology and surgical imaging:
Oncology: BLZ-100 is used for fluorescence-guided surgery to improve the visualization of tumor margins, enabling more precise and complete tumor resection
Surgical Imaging: It provides real-time imaging during surgery, helping surgeons distinguish between cancerous and healthy tissues.
Preclinical Studies: BLZ-100 has been used in animal models to study its efficacy in labeling various types of tumors, including brain tumors, squamous cell carcinomas, and soft tissue sarcomas.
Clinical Trials: Ongoing clinical trials are evaluating the safety and efficacy of BLZ-100 in human patients with different types of tumors.
Wirkmechanismus
BLZ-100 exerts its effects through the specific binding of chlorotoxin to tumor cells. Chlorotoxin targets matrix metalloproteinase-2, a protein that is overexpressed in many types of cancer cells. Once bound, the indocyanine green component of BLZ-100 fluoresces under near-infrared light, allowing for the visualization of the tumor. This mechanism enables surgeons to identify and resect cancerous tissue more accurately .
Similar Compounds:
Fluorescein: Another optical imaging agent used for fluorescence-guided surgery, but it fluoresces in the visible range, which can be less effective for deep tissue imaging.
Indocyanine Green Alone: Used for various imaging applications, but lacks the tumor-targeting specificity provided by the chlorotoxin component of BLZ-100.
Uniqueness of BLZ-100: BLZ-100 is unique due to its combination of tumor-targeting chlorotoxin and near-infrared fluorophore. This combination allows for highly specific tumor imaging with minimal background fluorescence, making it a valuable tool for surgical oncology .
Eigenschaften
CAS-Nummer |
1673565-40-6 |
|---|---|
Molekularformel |
C203H296N58O52S12 |
Molekulargewicht |
4766 g/mol |
IUPAC-Name |
4-[2-[7-[3-[6-[4-[(1S,4R,5aR,8aR,9R,12R,17aR,18R,20aR,21R,24R,27R,30S,33R,36R,39R,42S,45R,48R,51R,54S,59S,62R,65R,74R,77S,80S,86R,92R)-9-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-39,62-bis(3-amino-3-oxopropyl)-24-benzyl-5a-[[(1R)-4-carbamimidamido-1-carboxybutyl]carbamoyl]-48,51,86,92-tetrakis(3-carbamimidamidopropyl)-17a,20a,33-tris(carboxymethyl)-27,30-bis[(1S)-1-hydroxyethyl]-74-[(4-hydroxyphenyl)methyl]-36-(1H-imidazol-4-ylmethyl)-45-methyl-8a-(2-methylpropyl)-12,42-bis(2-methylsulfanylethyl)-a,3,7a,10,10a,13,15a,18a,19,21a,22,25,28,31,34,37,40,43,46,49,52,61,64,70,73,76,79,82,85,88,91,94,97-tritriacontaoxo-2a,3a,6,7,12a,13a,56,57-octathia-2,6a,9a,11,14,16a,19a,20,22a,23,26,29,32,35,38,41,44,47,50,53,60,63,69,72,75,78,81,84,87,90,93,96,99-tritriacontazahexacyclo[57.41.10.84,54.421,77.014,18.065,69]docosahectan-80-yl]butylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C203H296N58O52S12/c1-107(2)85-130-178(291)253-139(185(298)240-129(196(309)310)50-36-76-223-201(215)216)100-319-317-98-137-171(284)225-93-154(268)224-94-155(269)231-120(46-32-72-219-197(207)208)168(281)226-95-156(270)232-121(47-33-73-220-198(209)210)169(282)227-96-157(271)233-122(45-27-28-71-218-153(267)55-22-17-29-77-258-145-64-58-113-41-23-25-43-117(113)162(145)202(6,7)149(258)53-20-14-13-15-21-54-150-203(8,9)163-118-44-26-24-42-114(118)59-65-146(163)259(150)78-30-31-84-325(311,312)313)173(286)250-141-102-322-324-105-144-189(302)243-132(86-111-39-18-16-19-40-111)183(296)256-165(110(5)263)194(307)257-164(109(4)262)193(306)247-136(91-161(277)278)181(294)244-133(88-115-92-217-106-229-115)179(292)236-125(62-66-151(205)265)176(289)237-127(69-82-315-11)172(285)230-108(3)166(279)234-123(48-34-74-221-199(211)212)174(287)235-124(49-35-75-222-200(213)214)175(288)251-142(103-321-320-101-140(186(299)241-130)252-177(290)126(63-67-152(206)266)238-191(304)147-51-37-79-260(147)158(272)97-228-170(283)131(242-187(141)300)87-112-56-60-116(264)61-57-112)188(301)246-134(89-159(273)274)180(293)245-135(90-160(275)276)182(295)254-143(190(303)249-137)104-323-318-99-138(248-167(280)119(204)68-81-314-10)184(297)239-128(70-83-316-12)195(308)261-80-38-52-148(261)192(305)255-144/h13-16,18-21,23-26,39-44,53-54,56-61,64-65,92,106-110,119-144,147-148,164-165,262-263H,17,22,27-38,45-52,55,62-63,66-91,93-105,204H2,1-12H3,(H64-,205,206,207,208,209,210,211,212,213,214,215,216,217,218,219,220,221,222,223,224,225,226,227,228,229,230,231,232,233,234,235,236,237,238,239,240,241,242,243,244,245,246,247,248,249,250,251,252,253,254,255,256,257,264,265,266,267,268,269,270,271,273,274,275,276,277,278,279,280,281,282,283,284,285,286,287,288,289,290,291,292,293,294,295,296,297,298,299,300,301,302,303,304,305,306,307,309,310,311,312,313)/t108-,109+,110+,119-,120-,121-,122+,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138+,139+,140-,141-,142-,143+,144+,147-,148-,164+,165-/m1/s1 |
InChI-Schlüssel |
LWXYOERUKGQNKQ-VJWLENAASA-N |
Isomerische SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H]2CSSC[C@@H]3C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@@H]4C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)[C@H](C)O)[C@H](C)O)CC6=CC=CC=C6)NC(=O)[C@H]7CCCN7C(=O)[C@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N4)NC(=O)[C@H](NC(=O)[C@H](NC2=O)CC(=O)O)CC(=O)O)NC(=O)[C@@H](CCSC)N)CCSC)C(=O)N[C@@H](C(=O)NCC(=O)N8CCC[C@@H]8C(=O)N[C@@H](C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCNC(=O)CCCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC=CC1=[N+](C2=C(C1(C)C)C1=CC=CC=C1C=C2)CCCCS(=O)(=O)[O-])(C)C)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N |
Kanonische SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCNC(=O)CCCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC=CC1=[N+](C2=C(C1(C)C)C1=CC=CC=C1C=C2)CCCCS(=O)(=O)[O-])(C)C)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



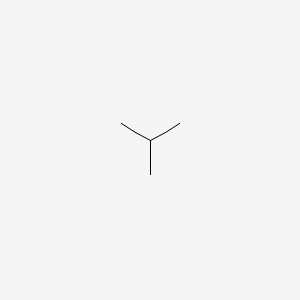
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10815327.png)
![(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B10815332.png)
![5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid](/img/structure/B10815345.png)
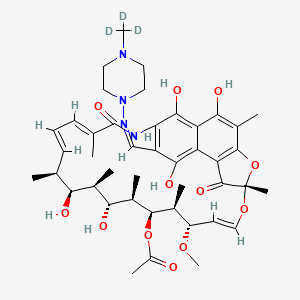
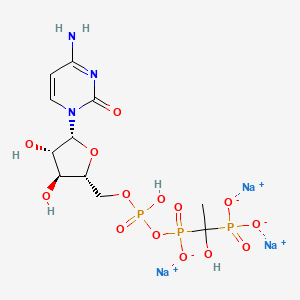
![4-hydroxy-1-[2-[[2-[2-[2-[2-[[3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10815369.png)

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B10815377.png)



![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815397.png)
